Apigenin 7-O-glucuronide is a major phase II circulating metabolite of the dietary flavonoid apigenin, characterized by the conjugation of a glucuronic acid moiety at the C7-position. In scientific procurement, it is primarily sourced as a high-purity analytical reference standard for pharmacokinetic (PK) profiling, metabolic tracking, and LC-MS/MS bioanalysis [1]. Beyond its role as a biomarker for flavonoid consumption, this compound exhibits significantly enhanced polarity and distinct biological target engagement compared to its parent aglycone. Industrial and academic buyers prioritize this specific metabolite for advanced formulation studies, where its unique gastrointestinal stability and prodrug potential are leveraged to overcome the inherent bioavailability limitations of raw apigenin [2].
Substituting apigenin 7-O-glucuronide with its parent aglycone (apigenin) or alternative glycosides (such as apigenin 7-O-glucoside) fundamentally compromises experimental integrity and formulation efficacy. Apigenin is notoriously limited by poor aqueous solubility and extensive intestinal first-pass metabolism, resulting in an oral bioavailability of less than 1% [1]. In contrast, apigenin 7-O-glucuronide acts as the primary systemic transport form, demonstrating superior stability in simulated intestinal fluids and yielding markedly higher systemic exposure when administered directly. Furthermore, the glucuronide moiety confers distinct binding affinities; for example, the aglycone is completely inactive against several key matrix metalloproteinases (MMPs), whereas the glucuronide exhibits potent, quantifiable inhibition [2]. Consequently, using the aglycone as a proxy fails to accurately model in vivo pharmacokinetics or replicate the specific target engagement of the phase II metabolite.
Apigenin suffers from extremely low oral bioavailability due to extensive intestinal first-pass metabolism. When apigenin 7-O-glucuronide is administered orally, it acts as a highly effective natural prodrug, significantly increasing the systemic exposure of the active compound compared to administering the parent aglycone directly [1].
| Evidence Dimension | Systemic exposure (AUC and Cmax) of apigenin |
| Target Compound Data | Yields a 14.3-fold higher AUC and 2.62-fold higher Cmax of apigenin upon oral administration |
| Comparator Or Baseline | Apigenin aglycone (yields very low oral bioavailability, F = 0.708%) |
| Quantified Difference | 14.3-fold increase in AUC and 2.62-fold increase in Cmax |
| Conditions | In vivo rat model, oral administration |
Procuring the glucuronide form is critical for formulation scientists aiming to overcome the inherent bioavailability limitations of apigenin in therapeutic or nutraceutical development.
The structural addition of the glucuronic acid moiety at the C7 position provides a robust shield against rapid degradation in the gastrointestinal tract, a major limiting factor for the parent compound. In comparative stability assays, apigenin 7-O-glucuronide demonstrated extended stability, whereas apigenin degraded rapidly [1].
| Evidence Dimension | Stability in simulated intestinal fluid |
| Target Compound Data | Remained stable for 24 hours |
| Comparator Or Baseline | Apigenin aglycone (exhibited poor stability and rapid degradation) |
| Quantified Difference | >24-hour stability retention vs. rapid structural degradation |
| Conditions | In vitro simulated intestinal fluid assay |
This extended stability is essential for researchers designing oral delivery systems or conducting accurate in vitro-to-in vivo extrapolation (IVIVE) models.
The conjugation of the glucuronide moiety significantly alters target binding affinity. While the parent aglycone (apigenin) is inactive against specific MMPs, apigenin 7-O-glucuronide demonstrates potent and quantifiable inhibition, particularly against MMP-13, due to better anchoring in the active site provided by the glycoside/glucuronide moiety [1].
| Evidence Dimension | IC50 values for MMP inhibition |
| Target Compound Data | IC50 of 0.27 μM for MMP-13, 12.87 μM for MMP-3, and 22.39 μM for MMP-8 |
| Comparator Or Baseline | Apigenin aglycone (inactive on MMP-1, MMP-3, and MMP-8) |
| Quantified Difference | Transition from inactive (aglycone) to highly active (IC50 = 0.27 μM for MMP-13) |
| Conditions | In vitro fluorimetric assay |
Buyers screening for specific MMP inhibitors must procure the glucuronide conjugate, as the aglycone fails to engage these specific enzymatic targets.
Because apigenin 7-O-glucuronide is the primary circulating phase II metabolite of apigenin, it is the indispensable reference standard for quantifying dietary flavonoid uptake, tracking in vivo metabolic conversion, and validating LC-MS/MS bioanalytical methods [1].
Given its ability to yield a 14.3-fold increase in systemic apigenin exposure (AUC) compared to the parent aglycone, apigenin 7-O-glucuronide is highly valuable for formulation scientists developing natural prodrug strategies to overcome the extensive intestinal first-pass metabolism of flavonoids[1].
Since the glucuronide moiety is required for anchoring into the active sites of specific MMPs (such as MMP-13, where it shows an IC50 of 0.27 μM), this compound is the required selection for in vitro assays and structural-activity relationship (SAR) studies targeting MMP-driven pathologies, where the parent aglycone is inactive [2].
Irritant